molecular formula C9H9BrO3 B1521395 Methyl 3-bromo-2-methoxybenzoate CAS No. 260806-90-4

Methyl 3-bromo-2-methoxybenzoate

Cat. No. B1521395
CAS RN: 260806-90-4
M. Wt: 245.07 g/mol
InChI Key: YMRGVTKIFLNUFC-UHFFFAOYSA-N
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Description

“Methyl 3-bromo-2-methoxybenzoate” is a chemical compound with the CAS Number: 260806-90-4 . It has a molecular weight of 245.07 and its molecular formula is C9H9BrO3 . It appears as a colorless to pale-yellow to yellow-brown liquid to sticky oil to semi-solid .


Molecular Structure Analysis

The molecular structure of “Methyl 3-bromo-2-methoxybenzoate” consists of a benzene ring substituted with a bromo group at the 3rd position and a methoxy group at the 2nd position. The benzene ring is also substituted with a methoxybenzoate group .


Physical And Chemical Properties Analysis

“Methyl 3-bromo-2-methoxybenzoate” has a density of 1.5±0.1 g/cm^3 . It has a boiling point of 289.4±20.0 °C at 760 mmHg . The compound has a molar refractivity of 52.4±0.3 cm^3 and a molar volume of 167.5±3.0 cm^3 .

Scientific Research Applications

Pharmaceutical Intermediates

Methyl 3-bromo-2-methoxybenzoate is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its bromo and ester functional groups make it a versatile precursor for constructing complex molecules through reactions such as nucleophilic substitution or palladium-catalyzed coupling reactions .

Material Science

In material science, this compound serves as a building block for creating polymers and small organic molecules that have potential applications in electronics, coatings, and other advanced materials. Its ability to undergo polymerization reactions can be exploited to develop new materials with desired properties .

Chemical Synthesis

This compound is instrumental in chemical synthesis, where it can be used to introduce the methoxybenzoate moiety into target molecules. It is particularly valuable in the synthesis of aromatic compounds, where the bromine atom acts as a good leaving group for further functionalization .

Chromatography Research

In chromatography research, Methyl 3-bromo-2-methoxybenzoate can be used as a standard or reference compound due to its distinct chemical structure. It helps in the calibration of chromatographic systems and in the development of analytical methods for detecting similar compounds .

Analytical Applications

The compound finds use in analytical chemistry, where it may be used to test the efficacy of analytical techniques such as mass spectrometry, NMR spectroscopy, and IR spectroscopy. Its well-defined structure and properties make it suitable for use as a calibration standard in these techniques .

Life Science Research

In life science research, Methyl 3-bromo-2-methoxybenzoate can be employed in the study of metabolic pathways involving esterases and cytochrome P450 enzymes. It can also be used to investigate the environmental fate of brominated aromatic compounds .

Safety and Hazards

“Methyl 3-bromo-2-methoxybenzoate” is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety precautions include wearing suitable gloves, protective clothing, and eye protection. It should be used only outdoors or in a well-ventilated area .

Mechanism of Action

Mode of Action

The mode of action of Methyl 3-bromo-2-methoxybenzoate involves several chemical reactions. It is known to undergo reactions at the benzylic position, which include free radical bromination, nucleophilic substitution, and oxidation . The compound interacts with its targets, leading to changes at the molecular level.

Action Environment

The action, efficacy, and stability of Methyl 3-bromo-2-methoxybenzoate can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, temperature, and more . .

properties

IUPAC Name

methyl 3-bromo-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-12-8-6(9(11)13-2)4-3-5-7(8)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRGVTKIFLNUFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673196
Record name Methyl 3-bromo-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

260806-90-4
Record name Methyl 3-bromo-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5.0 mL of sulfuric acid (H2SO4) was slowly added to a solution of 5.0 g of 3-bromo-2-methoxy-benzoic acid 4 in 100 mL of methanol (MeOH). The resulting solution was heated to reflux overnight. The solution was cooled to room temperature and quenched with sodium bicarbonate to pH 7. The aqueous layer was extracted several times with ethyl acetate. The combined organic extracts were washed with brine and dried over sodium sulphate. The resulting mixture was filtered. The solvents were evaporated under reduced pressure to afford 5.3 g of 3-bromo-2-methoxy-benzoic acid methyl ester 5.
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5 mL
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100 mL
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Synthesis routes and methods II

Procedure details

Approximately two drops of sulfuric acid were added to a solution of 3-bromo-2-methoxy-benzoic acid (10.00 g, 43.30 mmol) in methanol and the resulting reaction mixture was refluxed for 14 hours. The reaction mixture was cooled to room temperature, and concentrated, then diluted with EtOAc. The organic layer was washed with saturated NaHCO3 (3×150 mL), H2O (2×250 mL), brine (1×250 mL) and dried over MgSO4. The crude product was purified by column chromatography using hex:EtOAc (4.5:0.5) as the eluant to give the title ester. Spectroscopic data: 1H NMR (300 MHz, CDCl3) δ 3.91 (s, 3H), 3.94 (s, 3H), 6.92 (d, J=8.79 Hz, 1H), 7.99 (dd, J=8.79 Hz, 1H), 8.24 (d, J=2.35 Hz, 1H).
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10 g
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Synthesis routes and methods III

Procedure details

3-Bromo-2-methoxybenzoic acid (2 g, 8.65 mmol, 1.0 eq) was dissolved in dry DCM and stirred for 10 minutes, cooled to 0° C. and slowly treated with oxalyl chloride (3.3 g, 25.9 mmol, 3 eq). Methanol in pyridine was added dropwise and the reaction mixture was stirred at ambient temperature. The solvents were evaporated under reduced pressure and the reaction mass was diluted with water. The aqueous mixture was extracted with ethyl acetate. The organic layer was dried with anhydrous Na2SO4 and concentrated under vacuum to afford the desired product (1.9 g, 90%). 1H NMR (400 MHz, CDCl3) δ 3.93 (s, 6H), 7.02-6.06 (t, 1H), 7.72-7.76 (m, 2H). MS (ESI): 247.0 (M+H)+.
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2 g
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3.3 g
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Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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